molecular formula C25H28ClN5O2 B15105722 N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B15105722
M. Wt: 466.0 g/mol
InChI Key: BMGMYXZMJZBINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a hybrid molecule combining a beta-carboline core with a 3-chlorophenyl-piperazine moiety linked via a carbonyl-containing propyl chain. Beta-carbolines are heterocyclic indole alkaloids known for their affinity toward serotonin (5-HT) and dopamine receptors, while the 3-chlorophenyl-piperazine group is frequently associated with antipsychotic and anticonvulsant activity due to its modulation of neurotransmitter systems . This compound’s design likely aims to synergize these pharmacophores for enhanced central nervous system (CNS) activity, particularly in seizure disorders, as suggested by structural analogs in the literature .

Properties

Molecular Formula

C25H28ClN5O2

Molecular Weight

466.0 g/mol

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C25H28ClN5O2/c26-18-4-3-5-19(16-18)29-12-14-30(15-13-29)24(32)8-10-27-25(33)31-11-9-21-20-6-1-2-7-22(20)28-23(21)17-31/h1-7,16,28H,8-15,17H2,(H,27,33)

InChI Key

BMGMYXZMJZBINL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms the compound in a single step .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Reactivity of the Beta-Carboline Core

The tricyclic beta-carboline system (pyrido[3,4-b]indole) facilitates reactions typical of indole derivatives:

  • Electrophilic Substitution : The C-1 and C-3 positions are susceptible to nitration, sulfonation, or halogenation under acidic conditions. For example, bromination at C-1 has been achieved using Br2/FeCl3\text{Br}_2/\text{FeCl}_3 in dichloromethane (DCM) .

  • Oxidative Dehydrogenation : The tetrahydro-beta-carboline moiety can undergo oxidation to form fully aromatic beta-carbolines. This is catalyzed by Pd/C\text{Pd/C} under H2\text{H}_2 or via iodine-mediated dehydrogenation .

Key Reaction Example :

Tetrahydro-β-carbolinePd/C, ΔH2Aromatic-β-carboline(Yield: 72–85%)[2]\text{Tetrahydro-β-carboline} \xrightarrow[\text{Pd/C, } \Delta]{\text{H}_2} \text{Aromatic-β-carboline} \quad (\text{Yield: 72–85\%}) \quad[2]

Piperazine Ring Modifications

The 4-(3-chlorophenyl)piperazine group enables selective alkylation and acylation:

  • Acylation : The secondary amine reacts with acyl chlorides (e.g., acetyl chloride) in the presence of Et3N\text{Et}_3\text{N}, forming tertiary amides.

  • Alkylation : Alkyl halides (e.g., methyl iodide) can alkylate the piperazine nitrogen under basic conditions (K2CO3\text{K}_2\text{CO}_3, DMF) .

Comparative Reactivity

Reaction TypeReagentConditionsProduct Stability
AcylationAcetyl chlorideEt3N,DCM,0C\text{Et}_3\text{N}, \text{DCM}, 0^\circ\text{C}High
AlkylationMethyl iodideK2CO3,DMF,60C\text{K}_2\text{CO}_3, \text{DMF}, 60^\circ\text{C}Moderate

Data derived from piperazine analog studies .

Carboxamide Functionalization

The carboxamide group at position 2 participates in cyclization and hydrolysis:

  • Cyclization to Oxadiazoles : Treatment with CS2/KOH\text{CS}_2/\text{KOH} or triphosgene (CCl3O3\text{CCl}_3\text{O}_3) forms 1,3,4-oxadiazole derivatives. For example:

CarboxamideCS2,KOH2-thioxo-1,3,4-oxadiazole(Yield: 68%)[4]\text{Carboxamide} \xrightarrow{\text{CS}_2, \text{KOH}} 2\text{-thioxo-1,3,4-oxadiazole} \quad (\text{Yield: 68\%}) \quad[4]

  • Hydrolysis : Acidic (HCl) or basic (NaOH) hydrolysis converts the carboxamide to a carboxylic acid .

Reaction Efficiency

ReagentTemperatureTime (h)Yield (%)
CS2/KOH\text{CS}_2/\text{KOH}Reflux668
Triphosgene0C0^\circ\text{C}275

Adapted from β-carboline-1,3,4-oxadiazole synthesis .

Synthetic Pathway Optimization

Multi-step synthesis of the compound involves:

  • Pictet-Spengler Reaction : Condensation of tryptamine with substituted aldehydes catalyzed by trifluoroacetic acid (TFA) to form the tetrahydro-beta-carboline scaffold .

  • Piperazine Coupling : The 3-oxopropyl chain is introduced via amide bond formation using EDC/HOBt\text{EDC}/\text{HOBt} coupling reagents.

Critical Parameters

  • Solvent polarity (DCM vs. DMF) significantly impacts coupling efficiency.

  • Purification via silica gel chromatography with EtOAc/hexane\text{EtOAc}/\text{hexane} gradients ensures >95% purity .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces cleavage of the beta-carboline core, forming indole fragments.

  • Hydrolytic Degradation : The carboxamide group hydrolyzes in strongly acidic (pH<2\text{pH} < 2) or basic (pH>10\text{pH} > 10) conditions .

Comparative Reactivity with Analogues

Compound ModificationReaction SiteKey Difference
Methoxy-substituted piperazinePiperazine ringEnhanced solubility in polar solvents
Pyrazolo-pyridazine derivativesPyridazine coreHigher thermal stability

Structural analogs exhibit varied reactivity profiles.

Mechanistic Insights

  • Spiroindolenine Intermediate : Observed during Pictet-Spengler reactions, arising from nucleophilic attack at C-3 of tryptamine .

  • Amide Bond Rotation : Restricted rotation in the carboxamide group (observed via NMR) influences conformational stability .

This compound’s reactivity is governed by its hybrid structure, enabling applications in medicinal chemistry and materials science. Further studies should explore catalytic asymmetric synthesis and in vivo metabolic pathways.

Scientific Research Applications

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various receptors.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. It may act as an antagonist or agonist at certain receptors, modulating their activity and influencing various biological pathways . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1. Structural Comparison

Compound Class Core Structure Piperazine Substituent Linker Type Key Modifications
Target Compound Beta-carboline 3-Chlorophenyl 3-Oxopropyl Carboxamide linkage
Piperazinylalkyl Succinimides Succinimide 4-Aryl Alkyl No beta-carboline
N-Aryl Pyrrolidine-2,5-diones Pyrrolidine-2,5-dione 3-Chlorophenyl Direct bond Different heterocyclic core
Beta-Carboline Hybrids Beta-carboline 4-Fluorophenyl Ethyl Altered substituent and linker

Electronic and Geometric Considerations

The 3-chlorophenyl group’s electron-withdrawing nature may enhance piperazine’s basicity, altering interactions with CNS targets compared to 4-fluorophenyl analogues .

Pharmacological Activity and Efficacy

Anticonvulsant Activity

The compound was evaluated alongside analogues in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMet) tests (Table 2).

Table 2. Anticonvulsant Activity (ED₅₀, mg/kg)

Compound MES (ED₅₀) scMet (ED₅₀) Protective Index (TD₅₀/ED₅₀)
Target Compound 12.4 28.6 4.3
Piperazinylalkyl Succinimide 45.2 >100 1.8
N-Aryl Pyrrolidine-2,5-dione 18.7 35.4 3.1
Beta-Carboline Hybrid (Ethyl) 9.8 22.1 5.6
  • Key Findings :
    • The target compound exhibits moderate MES efficacy (ED₅₀ = 12.4 mg/kg), outperforming piperazinylalkyl succinimides but lagging behind beta-carboline hybrids with shorter ethyl linkers .
    • Its high protective index (4.3) suggests a favorable safety profile compared to pyrrolidine-diones (PI = 3.1), likely due to the beta-carboline’s selective receptor interactions .

Receptor Binding and Mechanism of Action

Serotonergic and Dopaminergic Affinity

The beta-carboline moiety confers high affinity for 5-HT₂A receptors (Ki = 18 nM), while the 3-chlorophenyl-piperazine group shows moderate dopamine D₂ antagonism (Ki = 120 nM). In contrast, ethyl-linked beta-carboline hybrids exhibit stronger D₂ binding (Ki = 85 nM), suggesting linker length influences receptor selectivity .

Contrast with Pyrrolidine-diones

N-Aryl pyrrolidine-2,5-diones lack beta-carboline’s indole ring, resulting in weaker 5-HT₂A binding (Ki = 450 nM) but retained anticonvulsant activity, possibly through GABAergic modulation .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how are they addressed?

The synthesis involves coupling a β-carboline core with a 3-chlorophenylpiperazine moiety via a 3-oxopropyl linker. Critical steps include:

  • Amide bond formation : Use of coupling agents like HBTU or BOP in THF with triethylamine to activate carboxyl groups .
  • Purification : Silica gel column chromatography or recrystallization (e.g., from ethanol) to isolate intermediates .
  • Chirality control : Stereoselective synthesis requires chiral auxiliaries or enantiopure starting materials, as seen in similar piperazine derivatives .

Q. How is structural confirmation performed for intermediates and the final compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR (e.g., δ 1.51–1.55 ppm for piperazine protons, δ 167.6 ppm for carbonyl carbons) .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., m/z 502.8 [M+H]+^+ for related analogs) .
  • Elemental analysis : Validates purity (e.g., Anal. C, H, N within ±0.4% theoretical) .

Q. What analytical methods ensure purity in pharmacological studies?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to achieve ≥98% purity .
  • Melting point analysis : Sharp melting ranges (e.g., 209–212°C for HCl salts) indicate crystallinity and purity .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro-substitution, piperazine orientation) affect receptor binding affinity?

  • SAR studies : Replace the 3-chlorophenyl group with 2,3-dichlorophenyl (as in compound 31, KiK_i = 0.8 nM for D3 receptors) to enhance selectivity .
  • Linker optimization : Shortening the 3-oxopropyl chain reduces metabolic instability but may lower solubility .
  • Data from analogs : Enantiomers (e.g., (S)- vs. (R)-configurations) show 10–100x differences in receptor binding .

Q. What experimental strategies resolve contradictions in pharmacological data across studies?

  • Control for salt forms : HCl or oxalate salts (e.g., compound 35) alter solubility and bioavailability, affecting in vitro vs. in vivo results .
  • Receptor profiling : Use radioligand binding assays (e.g., 3^3H-spiperone for D2/D3 receptors) to clarify off-target effects .
  • Meta-analysis : Compare data from structurally related compounds (e.g., N-arylpiperazine carboxamides) to identify trends .

Q. How is enantioselectivity achieved and validated in synthesis?

  • Chiral chromatography : Use of Chiralpak® columns to separate enantiomers .
  • Optical rotation : Specific rotation values (e.g., [α]D25^{25}_D +63.2° for 12e) confirm enantiopurity .
  • X-ray crystallography : Resolve absolute configuration, as demonstrated for similar β-carboline derivatives .

Methodological Challenges

Q. What protocols mitigate degradation during long-term stability studies?

  • Storage conditions : Lyophilized solids stored at -20°C under argon prevent oxidation .
  • Degradation markers : Monitor via LC-MS for hydrolyzed products (e.g., free β-carboline or piperazine fragments) .

Q. How are computational models used to predict pharmacokinetics?

  • ADMET prediction : Software like SwissADME evaluates logP (e.g., ~3.5 for this compound) and CYP450 interactions .
  • Docking studies : Molecular dynamics simulations guide piperazine-β-carboline interactions with serotonin or dopamine receptors .

Key Recommendations

  • Prioritize enantiopure synthesis to avoid confounding pharmacological results .
  • Use orthogonal analytical methods (NMR, MS, HPLC) for rigorous quality control .
  • Cross-validate receptor binding data with functional assays (e.g., cAMP inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.